molecular formula C12H13N B1346020 1-Naphthaleneethylamine CAS No. 4735-50-6

1-Naphthaleneethylamine

Cat. No. B1346020
CAS RN: 4735-50-6
M. Wt: 171.24 g/mol
InChI Key: RUJHATQMIMUYKD-UHFFFAOYSA-N
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Description

1-Naphthaleneethylamine, also known as β-phenylethylamine or phenethylamine, is an organic compound with the molecular formula C12H13N. It’s a chemical compound that is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of 1-Naphthaleneethylamine or similar compounds often involves powerful reducing agents such as alkali metal naphthalenides . These are used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . They have also been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .


Molecular Structure Analysis

The molecular weight of 1-Naphthaleneethylamine is 171.2383 . Its IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 .


Chemical Reactions Analysis

Alkali metal naphthalenides, which are often used in the synthesis of 1-Naphthaleneethylamine, are known as powerful reducing agents . They have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . The stability of these highly reactive reducing agents is crucial for the synthesis process .

Scientific Research Applications

Application 1: Induced Circular Dichroism (ICD) Magnitude Enhancement

  • Summary of the Application : 1-Naphthaleneethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly[(4-carboxyphenyl)acetylene] .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of 1-Naphthaleneethylamine with poly[(4-carboxyphenyl)acetylene] .

Application 2: Preparation of Carbamate

  • Summary of the Application : 1-Naphthaleneethylamine reacts with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamate .
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of 1-Naphthaleneethylamine with monomethoxypoly(ethylene glycol) succinimido carbonate .

Application 3: Synthesis of Zerovalent Iron Nanoparticles

  • Summary of the Application : 1-Naphthaleneethylamine is used in the synthesis of zerovalent iron nanoparticles .
  • Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with FeCl3 in THF . The most stable [LiNaph] solutions in THF are used to prepare reactive zerovalent iron nanoparticles, 2.3 ± 0.3 nm in size .

Application 4: Reducing Agent

  • Summary of the Application : 1-Naphthaleneethylamine is used as a powerful reducing agent .
  • Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .

Application 5: Powerful Reducing Agent

  • Summary of the Application : 1-Naphthaleneethylamine is known as a powerful reducing agent . It has been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .
  • Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .

Application 6: Preparation of Nanoparticles

  • Summary of the Application : 1-Naphthaleneethylamine has been used to prepare nanoparticles of zerovalent main-group elements (e.g., B, Si, Ge) and transition metals (e.g., Co, Cu, Pd, Pt, Pt3Sn, Ag, Au) .
  • Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various metal compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .

Safety And Hazards

1-Naphthaleneethylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJHATQMIMUYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197115
Record name 1-Naphthaleneethanamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneethylamine

CAS RN

4735-50-6
Record name 1-Naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4735-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneethanamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Cope, WD Burrows - The Journal of Organic Chemistry, 1966 - ACS Publications
… 4-Chloro-/3,/3-dimethyl-1 -naphthaleneethylamine.—To 4 g of lithium aluminum hydride in 300 ml of THF was added dropwise with stirring 19.5 g of the nitrile above in 150 ml of THF. …
Number of citations: 4 pubs.acs.org

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